molecular formula C16H8N2O6 B13666983 2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro- CAS No. 52298-01-8

2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro-

Cat. No.: B13666983
CAS No.: 52298-01-8
M. Wt: 324.24 g/mol
InChI Key: RASPFILDTJZROS-UHFFFAOYSA-N
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Description

The compound 2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro- is a nitro-substituted anthraquinone-derived heterocyclic system. These derivatives are synthesized via diazotization and cyclization of aminoanthraquinone carboxamides, yielding condensed heterocycles with notable biological activity . The 6-nitro substitution likely enhances electron-withdrawing effects, influencing reactivity and pharmacological properties.

Properties

CAS No.

52298-01-8

Molecular Formula

C16H8N2O6

Molecular Weight

324.24 g/mol

IUPAC Name

6-nitro-1,2-dihydronaphtho[2,3-h][3,1]benzoxazine-4,7,12-trione

InChI

InChI=1S/C16H8N2O6/c19-14-7-3-1-2-4-8(7)15(20)12-11(14)10(18(22)23)5-9-13(12)17-6-24-16(9)21/h1-5,17H,6H2

InChI Key

RASPFILDTJZROS-UHFFFAOYSA-N

Canonical SMILES

C1NC2=C3C(=C(C=C2C(=O)O1)[N+](=O)[O-])C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Nitration of Anthraquinone Derivatives

A common initial step is the nitration of 2-aminoanthraquinone to introduce the nitro group at the 6-position, yielding 2-amino-6-nitroanthraquinone. This is typically achieved by reaction with sodium nitrite in aqueous media under controlled conditions.

  • Reaction: 2-aminoanthraquinone + NaNO2 (in water) → 2-amino-6-nitroanthraquinone
  • Conditions: Aqueous medium, controlled temperature to avoid over-nitration
  • Yield: Generally good, with subsequent purification by crystallization
  • Analytical confirmation: Elemental analysis, IR, and ^1H NMR spectroscopy confirm the nitro substitution.

Formation of the Oxazine Ring via Cyclization

The oxazine ring is formed by intramolecular cyclization involving amino and carbonyl groups. Methods include:

  • Ring closure using formaldehyde or benzaldehyde: The amino group reacts with aldehydes to form an intermediate aminoalkylated species, which then undergoes cyclization to form the oxazine ring.
  • Use of phosgene or equivalents: For certain derivatives, phosgene facilitates ring closure by carbonyl insertion.
  • One-pot three-component reactions: Combining 2-naphthol or 6-quinolinol, aromatic aldehydes, and carbamates in aqueous media with phase transfer catalysts like triethylbenzylammonium chloride (TEBA) yields dihydrooxazine derivatives efficiently.

Specific Synthesis of 2H-Anthra[1,2-d]oxazine-4,7,12(1H)-trione, 6-nitro-

While direct literature on this exact compound is limited, the synthesis can be inferred by analogy to related anthraquinone oxazine compounds:

  • Starting Material: 2-amino-6-nitroanthraquinone prepared as above.
  • Cyclization: Under acidic or neutral conditions, intramolecular cyclization occurs to form the oxazine ring fused to the anthraquinone core.
  • Purification: The product is isolated by crystallization or chromatographic techniques.
  • Characterization: Confirmed by spectroscopic methods (NMR, IR, MS) and chromatographic purity by HPLC.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Nitration of 2-aminoanthraquinone Sodium nitrite in water, controlled temp 70-85 Avoids over-nitration
Aminoalkylation with aldehydes Formaldehyde or benzaldehyde, aqueous media, TEBA catalyst 75-90 One-pot, mild conditions
Cyclization to oxazine ring Acidic or neutral pH, heating 60-80 Requires monitoring for completion
Purification Crystallization or preparative HPLC - High purity essential for analysis

Analytical and Structural Confirmation

  • NMR Spectroscopy: Confirms the presence of oxazine ring protons and nitro substituent effects on chemical shifts.
  • Infrared Spectroscopy: Characteristic carbonyl stretches (~1700 cm^-1) and nitro group vibrations (~1500 and 1350 cm^-1).
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight 324.25 g/mol for C16H8N2O6.
  • HPLC: Reverse-phase HPLC methods using acetonitrile-water-phosphoric acid mobile phases allow separation and purity assessment.

Summary of Key Literature Sources

Source Contribution Highlights
Csütörtöki et al., Journal of Molecular Structure (2011) Synthesis of related naphthoxazine derivatives via Mannich-type reactions and ring closure Demonstrates aminoalkylation and cyclization strategies applicable to anthraquinone oxazines
ChemSynthesis Database (2024) Chemical structure and synonyms for anthraoxazine tetrone derivatives Provides chemical identity but limited synthetic detail
SIELC Technologies (2018) HPLC separation methods for 2H-Anthra[1,2-d]oxazine-4,7,12(1H)-trione, 6-nitro- Details analytical preparation and purification methodology

Mechanism of Action

The mechanism of action of 6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione involves its interaction with specific molecular targets and pathways. The nitro group and anthraquinone moiety play crucial roles in its biological activities. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Key findings :

  • Nitro groups (as in the queried compound) are absent in current anthratriazinones but are anticipated to increase electrophilicity and oxidative stress in bacterial cells.
  • Anthratriazinones 32–34 and 36 exhibit superior antistaphylococcal activity (MIC = 1–2 µg/mL) compared to imidazole analogs (MIC >16 µg/mL) .
  • Thermal studies show anthratriazinones decompose above 230°C, while pyrido-quinazoline systems require 110–115°C for annulation .
Spectroscopic and Crystallographic Differences
  • $^1$H-NMR: Anthratriazinones show NH signals at δ 15.37–15.45 ppm, absent in imidazole analogs .
  • X-ray data: Anthratriazinones exhibit planar anthraquinone cores with dihedral angles <5° between fused rings, ensuring π-conjugation .
  • LC-MS: Triazinones display [M+1]$^+$ peaks (e.g., m/z = 372 for compound 27), distinct from imidazole derivatives .

Q & A

Q. What synthetic methodologies are most effective for synthesizing 6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, and how can reaction yields be optimized?

The synthesis typically involves cyclization strategies, such as nucleophilic addition of aryl lithium species to aldehydes followed by acid-catalyzed cyclization, as seen in anthrapyran antibiotics . Key parameters for optimization include:

  • Temperature control : Elevated temperatures (110–115°C) during cyclization improve reaction efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., ethanol or toluene) enhance intermediate stability.
  • Catalysts : Acidic conditions (e.g., methanesulfonic acid) facilitate ring closure.
    Yield improvements can be achieved by iterative adjustments to stoichiometry and reaction time .

Q. How should researchers employ spectroscopic techniques (NMR, LC-MS) to confirm the structure and purity of this compound?

  • 1H/13C-NMR : Characteristic shifts for the anthra-oxazine core include aromatic protons at δ 7.86–8.60 ppm and carbonyl carbons at δ 181–182 ppm. Nitro groups induce deshielding in adjacent protons .
  • LC-MS : Monitor the [M+1]+ ion (exact mass depends on substituents) with fragmentation patterns to confirm regiochemistry. Purity is validated via consistent integration of NMR signals and LC-MS chromatograms .

Q. What in vitro models are appropriate for preliminary evaluation of its antimicrobial activity?

  • Minimum Inhibitory Concentration (MIC) assays : Use Staphylococcus aureus strains (e.g., ATCC 25923) due to demonstrated antistaphylococcal activity in related anthra-triazinones .
  • Controls : Include standard antibiotics (e.g., vancomycin) and solvent-only controls to validate results.
  • Cytotoxicity screening : Pair with mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can computational chemistry elucidate the electronic structure and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Molecular docking : Simulate interactions with bacterial targets (e.g., S. aureus topoisomerase IV) to rationalize structure-activity relationships (SAR) .
  • Conformational analysis : Apply Cremer-Pople puckering coordinates to model ring flexibility and its impact on bioactivity .

Q. What crystallographic strategies resolve regiochemical ambiguities in substituted anthra-oxazine derivatives?

  • Single-crystal X-ray diffraction : Refine structures using programs like SHELXL . Key parameters include:
    • R-factor optimization : Aim for R1 < 0.05 via iterative refinement of atomic displacement parameters.
    • Hydrogen bonding analysis : Identify intermolecular interactions (e.g., C–H···O) to stabilize crystal packing .
  • Twinned data handling : Use SHELXPRO for high-resolution data affected by twinning .

Q. How can contradictory biological activity data across studies be systematically addressed?

  • SAR studies : Systematically vary substituents (e.g., nitro position, side chains) and correlate with MIC values. For example, 3-cyclohexyl analogs showed enhanced activity compared to halogenated derivatives .
  • Metabolic stability assays : Evaluate compound degradation in bacterial lysates to distinguish intrinsic activity from artifacts.
  • Data normalization : Use standardized protocols (e.g., CLSI guidelines) for MIC determinations to minimize inter-lab variability .

Methodological Considerations

  • Reaction design : Incorporate air-bubbling steps during pyridine-mediated reactions to prevent by-product formation .
  • Data validation : Cross-reference NMR assignments with X-ray crystallography to resolve ambiguities in NOE correlations .
  • High-throughput screening : Utilize fragment-based libraries to identify synergistic combinations with existing antibiotics .

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